molecular formula C11H20BrN2O2 B3418521 Tempo 4-bromoacetamide CAS No. 125342-81-6

Tempo 4-bromoacetamide

Cat. No.: B3418521
CAS No.: 125342-81-6
M. Wt: 292.19 g/mol
InChI Key: BTUNLQFXOHUOAT-UHFFFAOYSA-N
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Description

Contextualization within Nitroxide Radical Chemistry

Nitroxide radicals, characterized by the general structure R₂N-O•, are a class of long-lived or stable organic radicals. researchgate.net Their notable stability arises from the delocalization of the unpaired electron between the nitrogen and oxygen atoms. researchgate.netu-tokyo.ac.jp The presence of bulky substituents on the nitrogen atom, as seen in the TEMPO family, provides kinetic stability by preventing dimerization. researchgate.net This inherent stability allows them to be isolated, stored, and used as catalysts and mediators in a variety of chemical reactions, including redox processes and nitroxide-mediated radical polymerization (NMP). researchgate.netu-tokyo.ac.jpwikipedia.org

Tempo 4-bromoacetamide is a derivative of the parent TEMPO molecule. ontosight.ai The TEMPO framework provides the stable radical character, which is essential for its function as a detectable probe. ontosight.airesearchgate.net The chemistry of nitroxides like TEMPO is versatile; they can participate in redox reactions, reversibly forming oxoammonium cations upon oxidation or hydroxylamines upon reduction. researchgate.netrsc.org This redox activity is central to many of their applications. This compound leverages the foundational stability of the TEMPO radical, incorporating a reactive functional group to direct its activity toward specific targets in complex systems. ontosight.ai

Nomenclature and Structural Diversity

The precise identification of this compound is critical for its application in research. It is known by several synonyms, reflecting its chemical structure. The molecular formula for this compound is C₁₁H₂₀BrN₂O₂. nih.govnih.gov The structure consists of the core 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) moiety, with a bromoacetamide group attached at the 4-position of the piperidine (B6355638) ring. ontosight.ai This specific arrangement gives the molecule its dual functionality: the stable radical for probing and the reactive group for covalent attachment. ontosight.ai

Table 1: Nomenclature and Structural Identifiers for this compound

Identifier Type Value Source(s)
Systematic Name 4-(2-Bromoacetamido)-2,2,6,6-tetramethyl-1-piperidinyloxy nih.govsigmaaldrich.com
Common Synonyms This compound, 4-(2-Bromoacetamido)-TEMPO nih.govnih.gov
CAS Number 24567-97-3 nih.govsigmaaldrich.com
Molecular Formula C₁₁H₂₀BrN₂O₂ nih.govnih.govsigmaaldrich.com
Molecular Weight 292.19 g/mol nih.govsigmaaldrich.com
InChI Key RAOLMQDPNYDCEF-UHFFFAOYSA-N nih.govsigmaaldrich.com

| SMILES | CC1(CC(CC(N1[O])(C)C)NC(=O)CBr)C | nih.govsigmaaldrich.com |

Fundamental Basis as a Stable Radical Probe in Chemical and Biological Systems

The primary utility of this compound lies in its function as a stable radical probe, a technique often referred to as spin labeling. ontosight.aisigmaaldrich.com The unpaired electron of the nitroxide group makes the molecule paramagnetic, allowing it to be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. ontosight.airsc.org EPR spectroscopy is highly sensitive to the local environment of the radical. When the spin label is attached to a larger molecule, such as a protein, the resulting EPR spectrum provides detailed information about the structure, dynamics, and conformational changes of that macromolecule. ontosight.airsc.org

The bromoacetamide portion of the molecule is a key functional element, acting as a reactive "warhead". ontosight.ai It is an alkylating agent that readily forms a covalent bond with nucleophilic amino acid residues, particularly the thiol group of cysteine. ontosight.aigmclore.org This specificity allows researchers to selectively attach the TEMPO spin label to chosen sites on a protein surface. ontosight.ai Once attached, the probe can be used to study protein folding, map distances between labeled sites, and investigate interactions with other molecules. ontosight.ai The stable yet environmentally sensitive nature of the TEMPO radical makes this compound an invaluable tool for elucidating complex biological mechanisms at a molecular level. ontosight.airsc.org

Table 2: Key Chemical Compounds Mentioned

Compound Name Chemical Formula Key Role
This compound C₁₁H₂₀BrN₂O₂ The primary subject; a spin label for chemical and biological research. nih.govnih.gov
TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl C₉H₁₈NO The parent stable nitroxide radical. guidechem.com
Bromoacetamide C₂H₄BrNO A reactive moiety used for alkylating nucleophilic residues.
Cysteine C₃H₇NO₂S An amino acid with a thiol group, a common target for this compound. ontosight.ai
Hydroxylamine H₃NO The reduced, non-radical form of a nitroxide. rsc.org

Properties

InChI

InChI=1S/C11H20BrN2O2/c1-10(2)5-7(8(12)9(13)15)6-11(3,4)14(10)16/h7-8H,5-6H2,1-4H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUNLQFXOHUOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)C(C(=O)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276436, DTXSID30947434
Record name Tempo 4-bromoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24567-97-3, 125342-81-6
Record name Tempo 4-bromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024567973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tempo 4-bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry for Tempo 4 Bromoacetamide

Strategies for N-Hydroxypiperidine-1-oxyl (TEMPO) Moiety Functionalization

The functionalization of the TEMPO moiety is a critical step in preparing precursors for a wide range of derivatives, including Tempo 4-bromoacetamide. ontosight.ai This typically involves creating a reactive site on the piperidine (B6355638) ring, most commonly at the 4-position, which can then be further modified.

Pathways to 4-Substituted Amino-TEMPO Precursors

A key precursor for the synthesis of this compound is 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-amino-TEMPO. The synthesis of this intermediate is a well-established multi-step process that begins with commercially available 2,2,6,6-tetramethylpiperidine. rsc.orgresearchgate.net

The initial step involves the acylation of 2,2,6,6-tetramethylpiperidine. In a typical procedure, the starting material is treated with acetic anhydride, often at a reduced temperature, to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate (B1210297). rsc.org This reaction introduces an acetamide (B32628) group at the 4-position of the piperidine ring.

Following acylation, the next crucial step is the oxidation of the piperidine nitrogen to form the stable nitroxide radical. This transformation is central to the identity and functionality of TEMPO derivatives. The subsequent step involves the hydrolysis of the acetamide group to yield the desired 4-amino-TEMPO. This is typically achieved by heating the 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in a basic solution, such as aqueous potassium hydroxide, followed by extraction and purification. rsc.org

Oxidation Protocols for Nitroxide Formation

The formation of the nitroxide radical is a pivotal step in the synthesis of TEMPO and its derivatives. whiterose.ac.uk The stability of the nitroxide radical is attributed to the steric hindrance provided by the four methyl groups on the adjacent carbons and resonance delocalization over the N-O bond. whiterose.ac.uk

Several oxidation protocols have been developed to convert the secondary amine of the tetramethylpiperidine (B8510282) ring into the corresponding nitroxide. A common and effective method involves the use of hydrogen peroxide in the presence of a catalyst. For instance, sodium tungstate (B81510) and EDTA can be used to facilitate the oxidation of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate to 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide. rsc.org This reaction is typically carried out in an aqueous solution at controlled temperatures. rsc.org

Acyl Halide Derivatization and Amide Bond Formation

Once the 4-amino-TEMPO precursor is obtained, the final step in the synthesis of this compound is the formation of an amide bond between the amino group of 4-amino-TEMPO and a bromoacetyl group. This is typically achieved through acyl halide derivatization.

The most common method involves the reaction of 4-amino-TEMPO with bromoacetyl bromide or bromoacetyl chloride in the presence of a base. The base is necessary to neutralize the hydrohalic acid that is formed as a byproduct of the reaction. The bromoacetamide portion of the molecule is particularly reactive towards thiol groups, which makes this compound a useful tool for covalently labeling proteins and other biomolecules at cysteine residues. ontosight.ai

The formation of amide bonds is a fundamental transformation in organic chemistry, and various coupling reagents and conditions can be employed. hepatochem.comorganic-chemistry.org However, for the synthesis of this compound, the use of a reactive acyl halide is a direct and efficient approach. The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields and purity of the final product.

Convergent and Linear Synthesis Routes in TEMPO-Bromoacetamide Generation

The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy. wikipedia.orgfiveable.mechemistnotes.com

In practice, the synthesis of this compound as described in the literature generally follows a more linear pathway, where the TEMPO core is first functionalized to 4-amino-TEMPO, which is then derivatized. rsc.org However, the principles of convergent synthesis are valuable in optimizing the preparation of the key intermediates.

Mechanistic Principles of Tempo 4 Bromoacetamide Reactivity

Electrophilic Nature of the Bromoacetamide Functional Group

The reactivity of Tempo 4-bromoacetamide is primarily dictated by the bromoacetamide functional group. This group confers a strong electrophilic character to the molecule, making it an effective alkylating agent. The electrophilicity arises from two key features: the presence of a bromine atom and an adjacent amide carbonyl group.

Inductive Effect and Leaving Group Ability : Bromine is an electronegative atom that withdraws electron density from the adjacent carbon atom (the α-carbon) via the inductive effect. This polarization creates a partial positive charge (δ+) on the α-carbon, rendering it susceptible to attack by nucleophiles. Furthermore, the bromide ion (Br⁻) is an excellent leaving group, meaning it can readily depart during a nucleophilic substitution reaction, which stabilizes the transition state and facilitates the reaction.

Carbonyl Group Influence : The adjacent amide carbonyl group (C=O) further enhances the electrophilicity of the α-carbon. The carbonyl carbon itself is electrophilic and through resonance and inductive effects, it withdraws electron density, increasing the partial positive charge on the α-carbon.

This electronic arrangement makes the bromoacetamide moiety a potent electrophile, primed to react with available nucleophiles. evitachem.com

Thiol-Specific Bioconjugation Mechanisms

In biological systems, which are rich in various nucleophilic functional groups (e.g., amines, hydroxyls, and thiols), the bromoacetamide group exhibits a marked preference for reacting with thiols. ontosight.ai This selectivity is the cornerstone of its use in targeting specific amino acid residues within proteins.

The most significant reaction of this compound in a biological context is its covalent modification of cysteine residues. ontosight.ai The side chain of cysteine contains a thiol group (-SH), which is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).

The mechanism proceeds via a classic bimolecular nucleophilic substitution (S_N2) reaction:

Nucleophilic Attack : The sulfur atom of the cysteine's thiol or thiolate group attacks the electrophilic α-carbon of the bromoacetamide.

Transition State : A transient trigonal bipyramidal transition state is formed where the sulfur atom is forming a new bond to the carbon, and the carbon-bromine bond is simultaneously breaking.

Displacement : The bromide ion is displaced as the leaving group, resulting in the formation of a stable thioether bond between the cysteine residue and the Tempo moiety.

This reaction is highly efficient and results in a stable, irreversible covalent linkage, making it an ideal method for bioconjugation. nih.govnih.gov The high nucleophilicity of the thiolate anion, which is significantly more nucleophilic than its oxygen (alkoxide) or nitrogen (amine) counterparts at physiological pH, drives the selectivity of the reaction towards cysteine. chemistrysteps.com

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₁H₂₀BrN₂O₂
Molecular Weight 292.19 g/mol
Common Synonyms 4-(2-Bromoacetamido)-TEMPO
Reactive Moiety Bromoacetamide
Target Functional Group Thiol (-SH)
Resulting Linkage Thioether

Data sourced from PubChem CID 152677. nih.gov

Influence of Nitroxide Radical Stability on Reaction Kinetics and Selectivity

A defining feature of this compound is the 2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) radical. This nitroxide radical is exceptionally stable due to steric hindrance provided by the four methyl groups surrounding the N-O• bond. These bulky groups prevent the radical from easily dimerizing or reacting with other molecules, a common fate for less stable radicals. nih.govrhhz.net

This inherent stability has a profound influence on the molecule's reactivity profile:

Chemical Inertness : The TEMPO radical itself is largely unreactive under the conditions typically used for bioconjugation. rhhz.net It does not participate in the S_N2 reaction at the bromoacetamide site and does not initiate unwanted side reactions. This chemical inertness is crucial, as it allows the bromoacetamide group to react cleanly and selectively with its target.

Preservation of the Reporter Group : The stability ensures that the radical moiety, which is used as a spin label for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, remains intact throughout the labeling procedure and subsequent experiments. ontosight.ai The radical's stability allows researchers to probe the structure, dynamics, and environment of the labeled protein. ontosight.ainih.gov

Essentially, the TEMPO radical acts as a stable spectator to the primary conjugation reaction, a feature that is critical for the molecule's function as a specific labeling agent.

Reaction Selectivity and Orthogonality in Complex Chemical Environments

The combination of a highly specific reactive group and a stable reporter group makes this compound a tool with high reaction selectivity and orthogonality.

Selectivity for Thiols : As discussed, the bromoacetamide group has a strong intrinsic preference for soft nucleophiles like thiols over hard nucleophiles like amines (e.g., lysine (B10760008) residues) or alcohols (e.g., serine/threonine). chemistrysteps.commdpi.com This selectivity allows for the targeted modification of cysteine residues even in the presence of a vast excess of other nucleophilic amino acids on a protein's surface. While reactions with other nucleophiles can occur, they are generally much slower, allowing for cysteine-specific labeling under controlled conditions (e.g., pH, temperature, and reaction time).

Chemical Orthogonality : Orthogonality in this context means that the labeling reaction proceeds without interfering with or being affected by other cellular components or biochemical reactions. acs.org The stable nature of the TEMPO radical and the specific reactivity of the bromoacetamide group ensure that the probe does not engage in off-target reactions. rhhz.net This allows for its use in complex environments such as cell lysates or even on the surface of living cells with minimal perturbation to the biological system. sci-hub.se This "clean" reactivity is a hallmark of effective bioconjugation reagents. sigmaaldrich.com

Table 2: Mechanistic Overview of Thiol-Specific Bioconjugation

Step Description Key Moieties Involved
1. Activation The thiol group of cysteine is often deprotonated to the more nucleophilic thiolate form at physiological or slightly basic pH. Cysteine (-SH), Base (e.g., buffer)
2. Nucleophilic Attack The thiolate anion attacks the electrophilic α-carbon of the bromoacetamide group. Thiolate (-S⁻), Bromoacetamide (R-Br)
3. Bond Formation A stable thioether bond is formed between the sulfur atom and the carbon, displacing the bromide ion. Thioether (R-S-Cys), Bromide (Br⁻)

| 4. Stable Adduct | A stable bioconjugate is formed with the TEMPO radical attached to the cysteine residue via a covalent linker. | Tempo-Cysteine Adduct |

Applications of Tempo 4 Bromoacetamide in Molecular and Biophysical Investigations

Site-Directed Spin Labeling (SDSL) of Macromolecules for Conformational Analysis

Site-Directed Spin Labeling (SDSL) is a powerful biochemical technique that involves the introduction of a paramagnetic probe, or spin label, at a specific site within a macromolecule. scbt.com Tempo 4-bromoacetamide is frequently employed for this purpose. ontosight.aicymitquimica.comcookechem.com By engineering a cysteine residue at a desired location in a protein or incorporating a modified nucleotide into a nucleic acid, researchers can covalently attach the this compound molecule. The unpaired electron of the nitroxide radical then acts as a reporter, providing detailed information about its local environment through EPR spectroscopy. ontosight.aiscbt.com This approach allows for the investigation of the structure, dynamics, and interactions of macromolecules that are often difficult to study using other high-resolution methods. scbt.com

Once this compound is attached to a specific cysteine residue in a protein, EPR spectroscopy can be used to analyze the resulting signal from the nitroxide radical. ontosight.ai The shape and characteristics of the EPR spectrum are highly sensitive to the rotational mobility of the spin label. dtic.mil If the label is in an unrestricted, solvent-exposed region of the protein, it tumbles freely, resulting in a sharp, narrow EPR spectrum. Conversely, if the label is in a sterically hindered environment, such as a folded protein core or an interface between interacting proteins, its motion is restricted, leading to a broad EPR spectrum. By analyzing the spectral line shape, researchers can infer information about the local secondary and tertiary structure, as well as the dynamic properties of the polypeptide chain in the vicinity of the label. ontosight.aiscbt.com

The sensitivity of the TEMPO spin label to its local environment makes it an excellent tool for monitoring conformational changes in proteins, such as those induced by the binding of a ligand. When a protein undergoes a structural transition or binds to another molecule, the environment around the spin-labeled site often changes, altering the mobility of the spin label and, consequently, its EPR spectrum.

A clear example of this application is the study of human apolipoprotein C-I (apo-C-I), where a methionine residue was spin-labeled using N-(2,2,6,6-tetramethylpiperidinyl-1-oxy)bromoacetamide. nih.gov The motion of the spin label was quantified by its rotational correlation time (τc), a parameter derived from the EPR spectrum that indicates how quickly the label is tumbling. A smaller τc value signifies faster motion. In its free form, the spin label on apo-C-I exhibited significant mobility. However, upon binding to dimyristoylphosphatidylcholine (B1235183) (DMPC), a phospholipid ligand, the label's motion became considerably more restricted. nih.gov This was evidenced by a marked increase in the rotational correlation time, strongly suggesting that this region of the protein becomes structurally ordered upon interacting with the phospholipid. nih.gov

Table 1: Rotational Correlation Time (τc) of Spin-Labeled Apo-C-I This table illustrates the change in mobility of the Tempo spin label attached to apolipoprotein C-I upon binding to a phospholipid, as measured by EPR spectroscopy. A higher τc value indicates more restricted motion.

SampleRotational Correlation Time (τc)Implication
Spin-labeled apo-C-I0.22 nsHigh mobility of the labeled side chain in the free protein.
Spin-labeled apo-C-I + DMPC0.35 nsDecreased mobility, indicating a structural ordering upon ligand binding. nih.gov

To gain more precise structural information, researchers can introduce two spin labels, such as this compound, at different sites within a single macromolecule. Pulsed EPR techniques, most notably Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), can then be used to measure the magnetic dipole-dipole interaction between the two unpaired electrons. researchgate.net This interaction is dependent on the inverse cube of the distance between the spins (r⁻³), allowing for the precise measurement of inter-spin distances, typically in the range of 1.5 to 8 nanometers. researchgate.netnih.govnickanthis.com

The DEER experiment utilizes a sequence of microwave pulses at two different frequencies to selectively excite the two populations of spin labels. researchgate.net The interaction between the spins modulates the echo signal, and analysis of this modulation provides a distribution of distances between the labeled sites. researchgate.net These distance measurements serve as valuable long-range structural restraints for defining the global fold of a protein, characterizing protein complexes, or mapping the large-scale conformational changes that occur during protein function.

The application of SDSL with TEMPO-based labels extends to the study of nucleic acids like DNA and RNA. nih.gov By synthetically incorporating nucleosides that are covalently attached to a TEMPO moiety, researchers can probe the local structure and dynamics of nucleic acids. nih.gov The bromoacetamide variant can be used to react with thiol-modified nucleic acids. The EPR spectrum of the attached spin label provides insights into the local conformational state, the flexibility of the nucleic acid backbone, and interactions with other molecules. nih.gov

TEMPO-based spin labels are effective in investigating the structural equilibria of nucleic acids, including the subtle differences between various base-pairing arrangements. For instance, studies using a TEMPO label attached to the exocyclic amino group of a deoxyadenosine (B7792050) (creating the labeled nucleoside TA) have shown that the mobility of the label is sensitive to its base-pairing partner within a DNA duplex. nih.gov

The EPR spectrum of the TA label showed the highest mobility when paired with an adenine (B156593) (A), suggesting the purine-purine pair pushes the label into the less-confining major groove. nih.gov In contrast, pairing TA with a thymine (B56734) (T) resulted in the most restricted motion. nih.gov Furthermore, the mobility of the label in TA•C and TA•G mismatches was observed to decrease under acidic conditions (pH 5), consistent with the formation of protonated Hoogsteen base pairs that alter the local structure and constrain the label's movement. nih.gov This demonstrates the utility of TEMPO spin labels in discerning specific structural states and equilibria in DNA.

Table 2: Relative Mobility of TA Spin Label in a DNA Duplex This table summarizes the observed mobility of the TEMPO spin label when paired with different DNA bases, as inferred from EPR spectral line widths. A narrower spectrum corresponds to higher mobility.

Base PairRelative MobilityInterpretation
TA • TLeast MobileThe canonical Watson-Crick pair creates a constrained environment for the label. nih.gov
TA • CIntermediateMobility is sensitive to pH, decreasing upon protonation. nih.gov
TA • GIntermediateMobility is sensitive to pH, decreasing upon protonation. nih.gov
TA • AMost MobileThe purine-purine mismatch likely expels the label into the more spacious major groove. nih.gov

Nucleic Acid Conformation and Folding Analysis

Elucidation of Free Radical Pathways and Redox Processes

Beyond its role as a structural probe, the inherent stable radical nature of this compound allows it to be used in the study of free radical chemistry and redox processes. ontosight.aisigmaaldrich.com In biological systems, many enzymatic reactions and pathological states, such as oxidative stress, involve the generation of highly reactive, transient free radicals. These species are often too short-lived to be detected directly.

Spin traps are compounds that react with transient radicals to form more stable radical adducts that can be readily detected by EPR. scbt.com While this compound itself is a stable radical (a spin probe), its signal can be used to monitor radical-generating reactions. ontosight.ai The intensity of the TEMPO EPR signal will decrease if it reacts with reducing agents or other radicals in a process known as quenching. Conversely, observing the appearance or disappearance of other radical species in the presence of the TEMPO probe can provide insights into reaction mechanisms and kinetics. ontosight.aiscbt.com This makes it a valuable tool for investigating the complex pathways of radical-mediated biological processes. ontosight.ai

Detection and Quantification of Reactive Oxygen and Nitrogen Species

The stable nitroxide radical of the TEMPO moiety is redox-active, meaning it can participate in oxidation and reduction reactions. This property allows it to interact with highly reactive and transient species like Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). This interaction leads to a change in the spectroscopic properties of the TEMPO label, forming the basis for detection and quantification.

Nitroxide-based probes can function as "spin traps" or quenching agents. labome.comnih.gov In some sensor designs, the TEMPO radical quenches the fluorescence of a nearby fluorophore. labome.com When the probe encounters a free radical (like a hydroxyl radical), the TEMPO radical is consumed, its quenching effect ceases, and an increase in fluorescence intensity can be measured. labome.comthermofisher.com This "turn-on" fluorescence mechanism provides a sensitive method for detecting radical species. labome.com For example, some nitroxide-linked fluorophores can detect hydroxyl radicals with limits of detection in the picomolar range. labome.com

Another approach involves monitoring the redox state of the nitroxide directly using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The characteristic EPR signal of the TEMPO radical changes upon reaction with ROS or RNS, allowing for their identification. nih.gov Furthermore, the oxidation of TEMPO precursors, such as 4-hydroxy-TEMPO, to the stable TEMPO radical upon interaction with superoxide (B77818) (O₂•⁻) has been leveraged to create "turn-on" magnetic resonance imaging (MRI) contrast agents for O₂•⁻ detection in vivo. frontiersin.org While not a direct application of this compound itself, this illustrates the principle of using the TEMPO redox couple for ROS sensing. frontiersin.org

Table 1: Detection Principles for ROS/RNS Using TEMPO-based Probes

Detectable Species Principle of Detection Technique Example Probe Type Reference
Hydroxyl Radical (•OH) Radical trapping leads to restoration of quenched fluorescence. Fluorescence Spectroscopy Nitroxide-linked fluorophore labome.com
Superoxide (O₂•⁻) Reaction with the nitroxide or its precursor changes its paramagnetic state. EPR Spectroscopy, MRI TEMPO, 4-hydroxy-TEMPO nih.govfrontiersin.org
Carbon-centered radicals Radical trapping by the nitroxide moiety. Fluorescence Spectroscopy Profluorescent nitroxides rsc.org

Mechanistic Studies of Oxidative Stress Models

Oxidative stress arises from an imbalance between the production of ROS/RNS and the ability of a biological system to neutralize these reactive intermediates. wikipedia.org This can lead to damage of cellular components, including proteins. wikipedia.org this compound is a powerful tool for investigating the mechanistic details of how oxidative stress affects protein structure and function through a technique called Site-Directed Spin Labeling (SDSL). nih.gov

In an SDSL experiment, a cysteine residue is introduced at a specific location in a protein of interest via site-directed mutagenesis. nih.gov this compound is then used to covalently attach the TEMPO spin label to this unique cysteine. ontosight.ainih.gov The resulting "spin-labeled" protein can be studied using EPR spectroscopy. nih.gov The EPR spectrum is highly sensitive to the mobility of the nitroxide radical and its local environment. researchgate.net Changes in protein conformation or dynamics, such as those induced by oxidative stress, will alter the motion of the attached spin label, leading to a measurable change in the EPR lineshape. nih.govresearchgate.net

This approach allows researchers to monitor structural changes at a specific site on the protein as it is exposed to oxidative conditions. nih.govnih.gov For instance, SDSL-EPR has been used to study how oxidative modifications affect the interaction between muscle proteins like actin and myosin, revealing that oxidation can decrease the fraction of myosin heads in a strong-binding state, which is crucial for muscle contraction. nih.gov It has also been applied to study structural damage and functional changes in human serum albumin caused by oxidative stress, which is relevant in various diseases. researchgate.netnih.gov By placing the spin label at different locations, a detailed map of the structural consequences of oxidative damage across the protein can be constructed, providing key mechanistic insights. nih.gov

Table 2: Examples of SDSL-EPR in Oxidative Stress Research

Protein Studied Research Focus Key Finding Spin Label Type Reference
Myosin Effect of aging and oxidation on muscle function Oxidation perturbs the weak-to-strong binding transition of actomyosin. Cys-reactive nitroxide nih.gov
Human Serum Albumin (HSA) Structural damage in critical illness (e.g., COVID-19) Oxidative stress induces structural and functional disorders in the albumin molecule. 3-Maleimido-PROXYL researchgate.netnih.gov

Design and Fabrication of Chemo- and Biosensing Platforms

The unique properties of this compound—namely, its ability to be specifically attached to biomolecules and its environmentally sensitive spectroscopic signal—make it a valuable component in the design of chemosensors and biosensors. ontosight.ai A biosensor typically consists of a biological recognition element (e.g., a protein) coupled to a transducer that converts the binding event into a measurable signal.

In this context, a protein can be engineered to undergo a specific conformational change upon binding to a target analyte. By using this compound to place a spin label near the binding site or in a region that moves during this conformational change, a biosensor can be created. The binding of the analyte alters the local environment and mobility of the TEMPO label, which can be detected as a change in the EPR spectrum. This principle allows for the development of sensors for a wide range of analytes. nih.gov

The versatility of this approach is enhanced by combining it with nanomaterials. For example, a nanohybrid material composed of TEMPO-nanocellulose and reduced graphene oxide has been used to create an electrochemical biosensor for detecting Mycobacterium tuberculosis. mdpi.com In electrochemical sensors, the redox properties of the TEMPO label can be used to generate an electrical signal. Changes in the electrochemical behavior of the TEMPO radical upon interaction with an analyte or as a result of a binding-induced conformational change can be measured.

The design of these platforms relies on the modularity of the system. A protein can be chosen for its specific binding properties, and the TEMPO label serves as a reliable reporter. This modular design strategy facilitates the rapid development of new sensors for various targets, from small molecules to large protein biomarkers. nih.gov

Table 3: Principles of TEMPO-based Sensing Platforms

Sensor Type Recognition Element Transduction Principle Signal Output Reference
EPR-based Biosensor Engineered Protein Analyte binding causes a conformational change, altering the mobility of the attached TEMPO label. Change in EPR spectrum nih.gov
Electrochemical Biosensor TEMPO-nanocellulose hybrid Direct electrochemical detection of the TEMPO radical's redox state, modulated by analyte interaction. Change in current/potential mdpi.com

Table 4: List of Mentioned Chemical Compounds

Compound Name
3,4-dihydroxybenzoic acid
4-hydroxy-TEMPO
4-hydroxybenzoic acid
4-(2-Bromoacetamido)-TEMPO
Actin
Bromoacetamide
Cysteine
Myosin
Nitric Oxide
Reactive Nitrogen Species (RNS)
Reactive Oxygen Species (ROS)
Reduced Graphene Oxide
Superoxide
This compound
TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl

Advanced Methodological Development Utilizing Tempo 4 Bromoacetamide

Strategies for Targeted Bioconjugation

Targeted bioconjugation, the process of covalently attaching a molecule to a specific site on a biomolecule, is a cornerstone of modern chemical biology. The bromoacetamide moiety of Tempo 4-bromoacetamide serves as a reactive handle for such conjugations, primarily targeting thiol groups found in cysteine residues of proteins.

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While the reaction of a bromoacetamide with a cysteine thiol is not strictly bioorthogonal in the sense of being completely non-interfering with all cellular components, it exhibits a high degree of chemoselectivity that allows for targeted labeling. The design principles for utilizing this compound in a bioorthogonal-like manner revolve around several key aspects:

Chemoselectivity: The bromoacetamide group is a soft electrophile that preferentially reacts with the soft nucleophilic thiol group of cysteine residues over other amino acid side chains under physiological conditions. This selectivity is a fundamental principle enabling its use for targeted labeling.

Reaction Kinetics: The reaction rate between the bromoacetamide and the thiol is sufficiently fast to allow for efficient labeling at low concentrations, which is crucial for minimizing off-target reactions and potential cytotoxicity in cellular environments.

Stability of the Conjugate: The resulting thioether bond formed between the Tempo moiety and the biomolecule is stable, ensuring that the spin label remains attached throughout subsequent analytical procedures.

Minimal Perturbation: The relatively small size of the Tempo moiety is advantageous as it is less likely to perturb the structure and function of the labeled biomolecule compared to larger labels.

The application of these principles allows researchers to introduce the Tempo spin label at specific locations within a protein, transforming it into a paramagnetic probe for structural and dynamic studies.

In complex biological environments, such as cell lysates or even within living cells, achieving both regio- and chemoselectivity is a significant challenge. Regioselectivity refers to the ability to label a specific site within a biomolecule, while chemoselectivity refers to the ability to target a specific functional group.

This compound facilitates such selective labeling through the following mechanisms:

Cysteine-Specific Modification: The inherent reactivity of the bromoacetamide group towards cysteine residues provides a high degree of chemoselectivity. By engineering proteins to have a single reactive cysteine at a desired location, researchers can achieve regioselective labeling. This is a common strategy in site-directed spin labeling (SDSL).

Solvent Accessibility: The efficiency of the labeling reaction is also dependent on the accessibility of the target cysteine residue. Cysteines buried within the protein core are less likely to be labeled than those on the protein surface. This property can be exploited to selectively label surface-exposed cysteines.

An example of the utility of this selective labeling is in the study of protein conformation and dynamics. By introducing this compound at two different cysteine sites on a protein, the distance between the two spin labels can be measured using Electron Paramagnetic Resonance (EPR) spectroscopy, providing valuable structural constraints.

ParameterDescriptionRelevance to this compound
Reaction Type AlkylationThe bromoacetamide group alkylates the thiol group of cysteine.
Target Residue CysteineHigh selectivity for cysteine over other amino acids.
Bond Formed ThioetherA stable covalent bond.
pH Dependence Favored at pH > 7The thiolate anion is the more reactive nucleophile.

Multimodal Spectroscopic Integration with Spin Labeling

The integration of multiple spectroscopic techniques provides a more comprehensive understanding of complex systems. This compound, as a spin label, is primarily interrogated using Electron Paramagnetic Resonance (EPR) spectroscopy. However, its presence can also influence or be combined with other spectroscopic methods.

EPR spectroscopy is a powerful technique for studying systems with unpaired electrons, such as the nitroxide radical in Tempo. nih.gov It provides information about the local environment of the spin label, including its mobility, solvent accessibility, and distance to other paramagnetic centers. researchgate.net

The integration of EPR with other spectroscopic techniques, such as fluorescence spectroscopy, can yield synergistic information. For instance, a protein can be dually labeled with a fluorescent probe and a Tempo spin label. The paramagnetic nitroxide can quench the fluorescence of the nearby fluorophore through processes like Förster Resonance Energy Transfer (FRET) or Dexter electron transfer. The efficiency of this quenching is distance-dependent, providing another ruler to measure intramolecular distances.

Table of Spectroscopic Techniques and Complementary Information:

Spectroscopic TechniqueInformation ProvidedSynergy with this compound
Electron Paramagnetic Resonance (EPR) Local dynamics, solvent accessibility, inter-spin distances.Direct measurement of the spin label's properties.
Fluorescence Spectroscopy Proximity to a fluorophore, conformational changes.Distance-dependent quenching provides structural information.
Nuclear Magnetic Resonance (NMR) Paramagnetic relaxation enhancement (PRE) effects on nuclear spins.Provides distance restraints for structure determination.

Surface Immobilization Techniques for Material Science and Diagnostic Applications

The immobilization of biomolecules onto solid surfaces is fundamental for the development of biosensors, diagnostic arrays, and functional materials. nih.gov this compound can be utilized to functionalize surfaces, which can then be used to immobilize proteins or other molecules.

The general strategy involves modifying a surface with a chemical group that can react with the bromoacetamide moiety. Alternatively, a molecule containing a thiol group can be attached to the surface, which then serves as an anchor for this compound. A more direct approach involves first reacting this compound with a protein and then immobilizing the labeled protein onto a surface.

Common surface immobilization techniques include:

Self-Assembled Monolayers (SAMs): Gold or other metallic surfaces can be functionalized with alkanethiols that terminate in a group capable of reacting with the bromoacetamide or the protein of interest.

Covalent Attachment to Polymer Surfaces: Polymer surfaces can be chemically modified to introduce reactive groups that can form covalent bonds with the labeled protein.

Entrapment in Gels or Matrices: Labeled biomolecules can be physically entrapped within a porous gel or polymer matrix immobilized on a surface.

The immobilization of Tempo-labeled molecules is particularly relevant for the development of electrochemical biosensors. The redox-active nitroxide group can be used to transduce a binding event into an electrical signal. For example, a change in the electrochemical properties of the immobilized Tempo moiety upon protein binding can be detected, forming the basis of a sensor.

Table of Surface Immobilization Strategies:

Immobilization TechniqueSurface TypeLinkage ChemistryApplication Example
Self-Assembled MonolayersGold, SilverThiol-gold interactionBiosensors, protein arrays
Covalent AttachmentGlass, SiliconSilanization followed by couplingMicroarrays, diagnostics
Polymer BrushesVariousGrafting-to or grafting-from methodsBiocompatible coatings

Theoretical and Computational Studies on Tempo 4 Bromoacetamide and Its Adducts

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic structure of nitroxide spin labels like Tempo 4-bromoacetamide. These computational methods provide deep insights into the distribution of the unpaired electron, which is fundamental to the radical's reactivity and its utility as a spectroscopic probe.

Analysis of Nitroxide Radical Spin Density Distribution

The defining feature of a nitroxide radical is the N-O• group, where the unpaired electron is primarily localized. The distribution of this spin density between the nitrogen and oxygen atoms is highly sensitive to the local environment and the nature of the substituents on the piperidine (B6355638) ring. While direct computational studies on this compound are not extensively available in the reviewed literature, a wealth of data on analogous 4-substituted TEMPO derivatives allows for a robust extrapolation of its properties.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to compute the spin density distribution. For a generic TEMPO molecule, the spin density is not equally shared between the nitrogen and oxygen atoms. The oxygen atom typically bears a slightly higher portion of the spin density. The substituent at the C4 position can modulate this distribution. Electron-withdrawing groups, such as the bromoacetamide group, are expected to influence the electronic environment of the nitroxide moiety, although the effect is transmitted through the saturated piperidine ring and is therefore likely to be modest.

The calculated spin densities on the nitrogen and oxygen atoms of the nitroxide group in related 4-substituted TEMPO derivatives are presented in Table 1. These values are indicative of the expected spin distribution in this compound.

Table 1: Calculated Nitroxide Spin Densities for 4-Substituted TEMPO Derivatives

4-Substituent Nitrogen Spin Density (ρN) Oxygen Spin Density (ρO)
-H (TEMPO) ~0.4 ~0.6
-OH (TEMPOL) ~0.41 ~0.59
=O (TEMPONE) ~0.39 ~0.61
-NH2 ~0.42 ~0.58

(Note: These are representative values from DFT calculations and can vary with the level of theory and basis set used.)

Prediction of Reactivity and Interaction Potentials

Quantum chemical calculations are also instrumental in predicting the reactivity of this compound. The spin density distribution is directly related to the molecule's reactivity towards other radical species or its participation in redox processes. For instance, the nitrogen atom, with its significant spin density, is a primary site for interactions.

Furthermore, computational studies on 4-substituted TEMPO derivatives have investigated their reactions with other radicals, such as hydroxyl radicals. These studies reveal that while the nitroxide group is the primary reactive center, reactions can also occur at other positions on the TEMPO scaffold, including the C4 position scispace.comanu.edu.aursc.orgresearchgate.net. High-level ab initio calculations have been employed to determine the thermodynamic preference and activation barriers for such reactions anu.edu.au.

The bromoacetamide group in this compound introduces a potential site for nucleophilic attack, although this is distinct from the radical reactivity of the nitroxide. The interaction potential of the entire molecule with its environment, including solvent molecules and biomacromolecules, can be modeled to understand its behavior in different media. These models are crucial for interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR).

Molecular Dynamics Simulations of Spin-Labeled Biomolecular Assemblies

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the behavior of spin labels like this compound when attached to biomolecules. These simulations offer a dynamic view of the conformational landscape of the spin label and its interactions with the surrounding environment, which are critical for the interpretation of EPR spectroscopic data.

Conformational Landscape and Rotational Dynamics of the Spin Label

When covalently attached to a biomolecule, the this compound spin label does not adopt a single, static conformation. Instead, it explores a range of conformations, influenced by the flexibility of the linker and its interactions with the local protein or nucleic acid surface. MD simulations can map this conformational landscape and quantify the rotational dynamics of the spin label.

The rotational motion of the nitroxide moiety is a key parameter that influences the EPR spectrum. This motion is often complex and can be anisotropic, meaning the radical tumbles at different rates around different molecular axes. MD simulations can dissect these motions and provide rotational correlation times (τc), which are essential for simulating and interpreting EPR spectra. While specific MD studies on this compound are scarce, simulations of other TEMPO-based spin labels attached to biomolecules have provided valuable insights into their dynamic behavior nih.gov.

The flexibility of the spin label's side chain is a critical factor. For instance, spin labels with more rigid linkers exhibit reduced internal motion, leading to narrower distance distributions in pulsed EPR experiments. The bromoacetamide linker in this compound provides a degree of flexibility that will be reflected in its conformational dynamics.

Environmental Perturbations and Their Impact on Spectroscopic Signatures

The local environment around the spin label significantly perturbs its properties, and these perturbations are reflected in the EPR spectrum. MD simulations can be used to probe how factors such as solvent accessibility, local polarity, and hydrogen bonding affect the spin label's dynamics and electronic structure.

For example, the polarity of the spin label's microenvironment can influence the spin density distribution between the nitroxide nitrogen and oxygen atoms, which in turn affects the hyperfine coupling constant observed in the EPR spectrum. By simulating the spin label in different environments (e.g., exposed to aqueous solvent versus buried in a hydrophobic protein core), one can correlate changes in the simulated dynamics and local environment with experimentally observed spectroscopic changes.

MD simulations can also help to understand how the spin label itself might perturb the structure and dynamics of the biomolecule to which it is attached. This is an important consideration for ensuring that the spin label is a faithful reporter of the native biomolecular system.

Computational Approaches to EPR Spectral Simulation and Interpretation

The simulation of EPR spectra is an indispensable tool for extracting detailed information about the structure and dynamics of spin-labeled systems from experimental data. Various computational approaches have been developed to accurately model the effects of the spin label's motion and its environment on the resulting EPR lineshape.

Software packages are available that can simulate EPR spectra based on the magnetic parameters of the nitroxide radical (g-tensor and hyperfine coupling tensor) and a model for its rotational motion mdpi.com. These simulations can range from simple models assuming isotropic motion to more complex models that account for anisotropic rotation and the presence of multiple conformational states.

The input parameters for these simulations, such as the rotational correlation times and the principal values of the magnetic tensors, can be obtained from MD simulations, providing a powerful link between atomic-level dynamics and experimental spectra. By comparing simulated and experimental spectra, researchers can refine their models of the spin label's behavior and gain deeper insights into the system under investigation. For example, simulations can help to distinguish between different motional regimes, such as fast, slow, and intermediate motion, each of which produces a characteristic EPR lineshape nih.govresearchgate.netnih.govnih.gov.

The combination of quantum chemical calculations, molecular dynamics simulations, and EPR spectral simulations provides a comprehensive computational framework for the study of spin-labeled biomolecules with probes like this compound. While direct computational studies on this specific spin label are not yet abundant, the methodologies are well-established and can be readily applied to further our understanding of its properties and applications.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-hydroxy-TEMPO (TEMPOL)
4-oxo-TEMPO (TEMPONE)
4-amino-TEMPO

Q & A

Basic Research Questions

Q. How to formulate a focused research question on TEMPO 4-bromoacetamide’s chemical reactivity?

  • Methodology : Use the FLOAT method ( ) to define variables (e.g., reaction conditions, substrates) and ensure the question is neither too broad nor narrow. Specify independent/dependent variables (e.g., "How does pH influence the nucleophilic substitution kinetics of this compound?"). Include chemical names and variables explicitly, as per scientific research question standards .
  • Data Handling : Align with guidelines for concise, hypothesis-driven questions ( ). Avoid vague terms like "study" or "analyze"; instead, frame mechanistic inquiries (e.g., "What intermediates form during this compound-mediated oxidation?").

Q. What are the key considerations in designing a synthesis protocol for this compound?

  • Experimental Design : Prioritize reproducibility by detailing solvent systems, stoichiometry, and purification methods. Reference protocols from primary literature and validate via trial experiments ( ). Use controlled variables (e.g., temperature, catalyst loading) to ensure reliability .
  • Safety and Ethics : Address hazardous byproducts (e.g., brominated compounds) and institutional safety approvals (). Document waste disposal protocols and material safety data sheets (MSDS) .

Q. How to optimize spectroscopic characterization (e.g., NMR, IR) for this compound derivatives?

  • Technique Selection : Cross-validate data using complementary methods (e.g., HRMS for molecular weight, X-ray crystallography for structural confirmation). For NMR, employ deuterated solvents and control experiments to resolve signal overlap ( ).
  • Data Presentation : Report chemical shifts, coupling constants, and integration ratios in tables, avoiding redundancy with figures ( ). Include error margins for quantitative analyses .

Advanced Research Questions

Q. How to resolve contradictions in kinetic data during this compound-catalyzed reactions?

  • Root-Cause Analysis : Apply systematic checks (e.g., reagent purity, instrument calibration) and statistical tests (e.g., Grubbs’ test for outliers). Replicate experiments under controlled conditions to isolate variables ( ).
  • Model Refinement : Use computational tools (e.g., DFT calculations) to reconcile experimental vs. theoretical rate constants. Publish negative results to aid community troubleshooting .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Advanced Analysis : Employ nonlinear regression (e.g., Hill equation) or ANOVA for multi-dose comparisons. For in vivo data, use survival analysis (Kaplan-Meier curves) with significance thresholds (p < 0.05) ( ).
  • Ethical Compliance : Ensure animal/human trials follow CONSORT guidelines () and include ethics committee approvals in methods .

Q. How to integrate this compound into interdisciplinary environmental or biomedical studies?

  • Multidimensional Analysis : Adapt NASA’s TEMPO pollution-monitoring frameworks ( ) for spatiotemporal tracking of the compound’s environmental persistence. Use GIS tools for heatmaps of degradation rates across ecosystems .
  • Collaborative Workflows : Define roles (e.g., PI, co-investigators) and milestones ( ). Share data via CRF (Cloud Raster Format) for large-scale collaboration ( ) .

Q. How to address ethical challenges in this compound research involving human biospecimens?

  • Regulatory Adherence : Submit clinical trial registrations (e.g., ClinicalTrials.gov ID) and obtain informed consent. Anonymize data to comply with GDPR or HIPAA ().
  • Transparency : Disclose conflicts of interest and raw data availability in publications () .

Methodological Resources

  • Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo for spectral datasets ().
  • Literature Review : Screen patents (e.g., USPTO) and journals (e.g., ACS, RSC) using Boolean operators (AND/OR/NOT) to filter studies on bromoacetamide derivatives ().

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Reactant of Route 1
Tempo 4-bromoacetamide
Reactant of Route 2
Tempo 4-bromoacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.